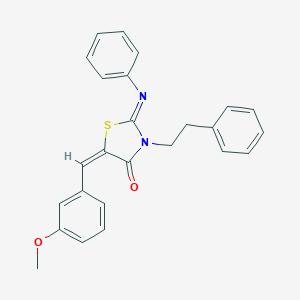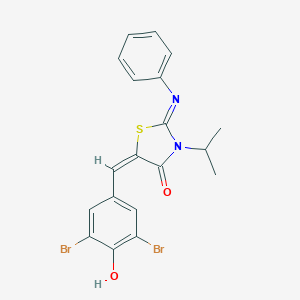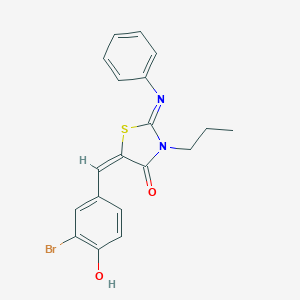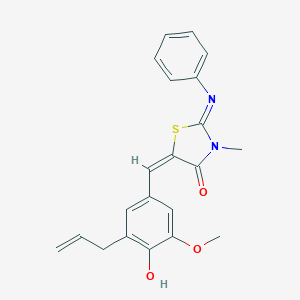![molecular formula C18H18BrClN2O3S B298660 N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B298660.png)
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide, also known as BMS-986205, is a small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) protein. TYK2 is a member of the Janus kinase (JAK) family of proteins, which play a crucial role in the signaling pathways that control immune responses. BMS-986205 has been the subject of extensive scientific research due to its potential as a therapeutic agent for the treatment of inflammatory diseases.
作用机制
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide inhibits the activity of TYK2, which is a key signaling protein in the pathways that control immune responses. By targeting TYK2, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of inflammatory diseases. N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to be selective for TYK2, with minimal activity against other JAK family members.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to reduce inflammation and improve disease symptoms in preclinical models of inflammatory diseases. In addition, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to have a favorable safety profile in animal studies. However, further research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in humans.
实验室实验的优点和局限性
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. In addition, it is selective for TYK2, which allows for more specific targeting of immune pathways. However, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide also has some limitations. It has a relatively short half-life in vivo, which may limit its efficacy in clinical settings. In addition, the off-target effects of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide are not fully understood, which may limit its use in certain experimental settings.
未来方向
There are several future directions for research on N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the evaluation of the safety and efficacy of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in clinical trials. In addition, further research is needed to understand the biochemical and physiological effects of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in humans. Finally, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide may have potential applications in other inflammatory diseases beyond those currently being studied.
合成方法
The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide involves several steps, including the reaction of 4-bromo-3-methylbenzene with 4-chlorobenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with pyrrolidinecarboxylic acid to produce the final product. The synthesis of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been optimized to improve its yield and purity, and various analytical techniques have been used to confirm its chemical structure.
科学研究应用
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been extensively studied in preclinical models of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these models, N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide has been shown to reduce inflammation and improve disease symptoms. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide in humans.
属性
产品名称 |
N-(4-bromo-3-methylphenyl)-1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinecarboxamide |
|---|---|
分子式 |
C18H18BrClN2O3S |
分子量 |
457.8 g/mol |
IUPAC 名称 |
N-(4-bromo-3-methylphenyl)-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H18BrClN2O3S/c1-12-11-14(6-9-16(12)19)21-18(23)17-3-2-10-22(17)26(24,25)15-7-4-13(20)5-8-15/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
InChI 键 |
VDYOMNRUROKLLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)Br |
规范 SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-Isobutyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298584.png)
![(2-Bromo-4-{[3-ethyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298585.png)

![N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-4-fluorobenzohydrazide](/img/structure/B298590.png)
![2-[3-(dimethylamino)phenoxy]-N'-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B298592.png)
![4-{4-[2-(4-bromophenyl)-5-methyl-1H-pyrrol-1-yl]phenyl}morpholine](/img/structure/B298593.png)
![5-{[2,5-dimethyl-1-(6-quinolinyl)-1H-pyrrol-3-yl]methylene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B298594.png)
![1-allyl-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B298596.png)
![(5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298600.png)